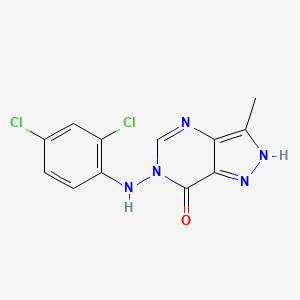
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- is a heterocyclic compound that features a pyrazolo-pyrimidine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.
Substitution with 2,4-Dichloroaniline: The final step involves the substitution of the hydrogen atom at the 6-position of the pyrimidine ring with a 2,4-dichloroanilino group.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichloroanilino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazolo-pyrimidine core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the 2,4-dichloroanilino group.
Scientific Research Applications
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer, inflammation, and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 3-methyl-: Lacks the 2,4-dichloroanilino group, which may result in different biological activities.
1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2-chloroanilino)-3-methyl-: Contains a 2-chloroanilino group instead of the 2,4-dichloroanilino group, potentially altering its chemical reactivity and biological effects.
Uniqueness: 1H-Pyrazolo(4,3-d)pyrimidin-7(6H)-one, 6-(2,4-dichloroanilino)-3-methyl- is unique due to the presence of the 2,4-dichloroanilino group, which can significantly influence its chemical properties and biological activities. This structural feature may enhance its potency and selectivity in various applications.
Properties
CAS No. |
86831-74-5 |
|---|---|
Molecular Formula |
C12H9Cl2N5O |
Molecular Weight |
310.14 g/mol |
IUPAC Name |
6-(2,4-dichloroanilino)-3-methyl-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H9Cl2N5O/c1-6-10-11(17-16-6)12(20)19(5-15-10)18-9-3-2-7(13)4-8(9)14/h2-5,18H,1H3,(H,16,17) |
InChI Key |
MAVHSTFWMRYDKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)C(=O)N(C=N2)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


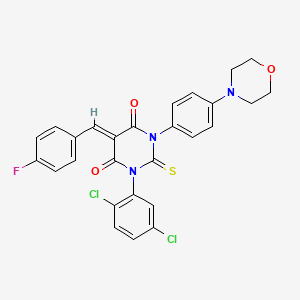
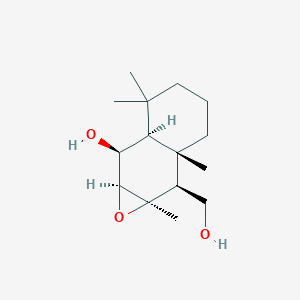
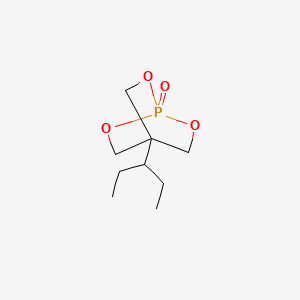
![Benzamide, N-[5-[bis[2-(benzoyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B12774766.png)

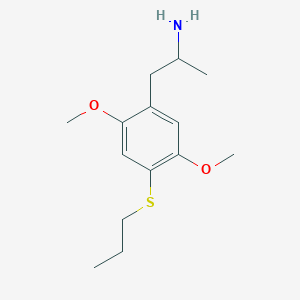
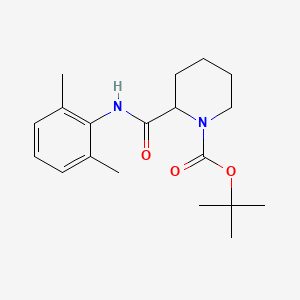
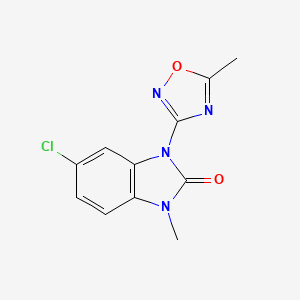
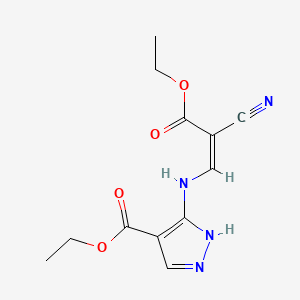
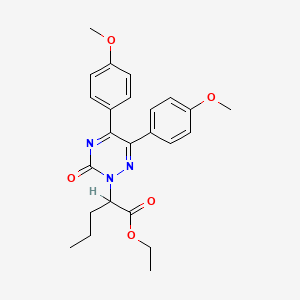

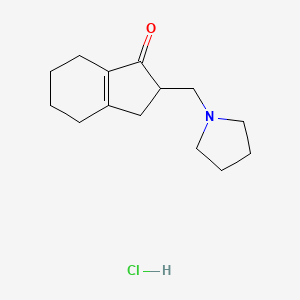
![Benzamide, 4-[[4-[[5-cyano-2-[(8-methoxyoctyl)amino]-6-[(3-methoxypropyl)amino]-4-methyl-3-pyridinyl]azo]-2,5-dimethylphenyl]azo]-N-[3-(2-phenoxyethoxy)propyl]-](/img/structure/B12774817.png)

